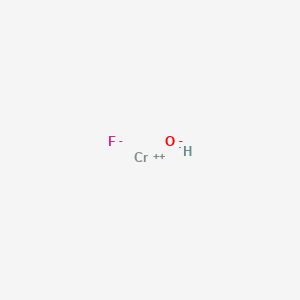
Chromium(2+) fluoride hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(2+) fluoride hydroxide (1/1/1) is an inorganic compound that contains chromium in the +2 oxidation state, along with fluoride and hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(2+) fluoride hydroxide (1/1/1) can be synthesized through various methods. One common approach involves the reaction of chromium(2+) chloride with hydrogen fluoride and water under controlled conditions. The reaction typically proceeds as follows: [ \text{CrCl}_2 + \text{HF} + \text{H}_2\text{O} \rightarrow \text{CrF(OH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of chromium(2+) fluoride hydroxide (1/1/1) may involve the use of high-purity chromium(2+) chloride and anhydrous hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process may also involve purification steps to remove any impurities and obtain a high-quality compound.
Chemical Reactions Analysis
Types of Reactions
Chromium(2+) fluoride hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluoride and hydroxide ions, which can act as ligands and participate in coordination chemistry.
Common Reagents and Conditions
Oxidation Reactions: Chromium(2+) fluoride hydroxide (1/1/1) can be oxidized to higher oxidation states of chromium, such as chromium(3+) or chromium(6+), using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to chromium metal using strong reducing agents like lithium aluminum hydride.
Substitution Reactions: Fluoride and hydroxide ions can be substituted with other ligands, such as chloride or sulfate ions, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(3+) fluoride or chromium(6+) oxide, while reduction reactions may produce elemental chromium.
Scientific Research Applications
Chromium(2+) fluoride hydroxide (1/1/1) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other chromium compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore the potential biological activities of chromium(2+) fluoride hydroxide (1/1/1), including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Chromium(2+) fluoride hydroxide (1/1/1) is used in the production of specialty materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of chromium(2+) fluoride hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. The compound can coordinate with metal ions and form complexes with biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Chromium(2+) fluoride hydroxide (1/1/1) can be compared with other similar compounds, such as:
Chromium(2+) chloride: Similar in terms of the oxidation state of chromium but lacks the fluoride and hydroxide ions.
Chromium(3+) fluoride: Contains chromium in the +3 oxidation state and is more stable than chromium(2+) fluoride hydroxide (1/1/1).
Chromium(2+) sulfate: Another chromium(2+) compound with different ligands and chemical properties.
Properties
CAS No. |
176710-57-9 |
|---|---|
Molecular Formula |
CrFHO |
Molecular Weight |
88.002 g/mol |
IUPAC Name |
chromium(2+);fluoride;hydroxide |
InChI |
InChI=1S/Cr.FH.H2O/h;1H;1H2/q+2;;/p-2 |
InChI Key |
UMWXUDHJWXTGLJ-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[F-].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















